molecular formula C14H20O3 B032130 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS No. 55699-12-2

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Cat. No. B032130
CAS RN: 55699-12-2
M. Wt: 236.31 g/mol
InChI Key: SZKABAZTVCKJNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves multiple steps, including chlorination, nitration, and electrochemical oxidation. These processes modify the phenolic structures and result in diverse products with unique characteristics. Chlorination in acetic acid, for instance, leads to chloromethylene compounds and trichloro ketones, highlighting the chemical reactivity of the tert-butyl and dimethylphenyl groups in acetic acid environments (Hartshorn, Judd, & Robinson, 1986).

Molecular Structure Analysis

The molecular structure of related compounds showcases significant modifications when subjected to different chemical reactions. The crystal and molecular structure analyses of the cyclo {tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid (1:1) clathrate revealed intricate details about the configuration and orientation of acetoxy groups, demonstrating the complex interactions and stability of these molecular structures in various conditions (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid derivatives are diverse, including oxidation, cyclodimerization, and nitration. These reactions lead to the formation of various products, each exhibiting unique chemical properties, such as susceptibility to tautomerization and oxidation, forming bis-quinone methides or undergoing solvolysis in moist acetic acid to yield compounds with potentially reactive cations (Richards & Evans, 1977).

Physical Properties Analysis

The physical properties of compounds related to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, such as solubility, melting points, and crystalline structures, are influenced by their molecular configuration and the nature of substituent groups. For example, the unique inclusion behavior of tetraaminothiacalixarenes towards small organic molecules demonstrates the impact of molecular structure on physical properties like solubility and crystallization patterns (Morohashi et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, are crucial for understanding the behavior of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid derivatives in various chemical environments. Studies on the acetylation and hydrolysis of related compounds reveal the influence of functional groups on reactivity and the formation of specific products, highlighting the compound's versatility in chemical synthesis (Xu et al., 2005).

Scientific Research Applications

Pulmonary Toxicity and Structural Requirements

Research has shown that compounds similar to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, such as butylated hydroxytoluene (BHT), can induce pulmonary toxicity in mice. These effects are influenced by the compound's structural features, particularly the presence of a phenolic ring with specific ortho-alkyl groups that modulate the hydroxyl group's reactivity. This suggests that the toxic potency of these compounds in lung tissue may be related to the formation of reactive metabolites like quinone methides, which are products of microsomal oxidation (Mizutani et al., 1982).

Metabolic Pathways and Metabolites

The metabolism of similar compounds in vivo has been studied, revealing complex metabolic pathways that lead to various metabolites. For example, in the case of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), rats metabolized the compound through deamination to form aldehyde metabolites, which were further processed into alcohol and carboxylic acid metabolites. Such studies help in understanding the metabolic fate of phenolic compounds and their derivatives, shedding light on potential detoxification or activation pathways (Kanamori et al., 2002).

Therapeutic Potential and Mechanisms

Another dimension of research involves exploring the therapeutic potential of structurally related compounds. For instance, studies on butylated hydroxyanisole (BHA) have demonstrated its effectiveness in promoting ulcer healing, suggesting potential therapeutic applications in managing gastric ulcers. Such findings highlight the importance of understanding the molecular mechanisms underlying the therapeutic effects of phenolic compounds and their derivatives (Wang Li, 2000).

Antitumor Activity and Drug Development

Furthermore, research into the antitumor activity of related compounds, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), provides insights into novel anticancer strategies. Such compounds have been shown to induce tumor necrosis factor and cause hemorrhagic necrosis in tumors, offering a basis for developing new antivascular anticancer drugs. These studies not only elucidate the mechanisms of action of potential antitumor agents but also contribute to the ongoing search for more effective cancer therapies (Zhao et al., 2002).

properties

IUPAC Name

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKABAZTVCKJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Synthesis routes and methods

Procedure details

65.1 grams of the compound of Example 3 was added with stirring to a solution of 36 grams of sodium hydroxide in 40 ml of ethylene glycol and 66 ml of water. The reaction mixture became homogenous at about 116° to 117° and was heated at this temperature for 2 hours. The reaction mixture was cooled by the addition of chopped ice and cold water to the reaction mixture to make a total volume of one liter. After clarifying the reaction mixture by filtration, the filtrate was made acid with concentrated aqueous hydrochloric acid, yielding a white precipitate, which was filtered, washed with cold water and dried. The product was then treated with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution stopped. The turbid solution was filtered free of a white solid by-product. (A). The clarified filtrate was made acid with concentrated hydrochloric acid while cooling, and the resulting white precipitate filtered. After washing with hot water and drying the product was obtained as a white powder melting at 161° to 165°.
Quantity
65.1 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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